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Compound of Interest

Compound Name: 5-Chloro-2-ethoxybenzoic acid

CAS No.: 62871-12-9

Cat. No.: B1588232 Get Quote

Part 1: Executive Summary
5-Chloro-2-ethoxybenzoic acid (CAS 62871-12-9) is a specialized substituted benzoic acid

derivative serving as a critical pharmacophore in medicinal chemistry and agrochemical design.

[1] Unlike its parent compound, salicylic acid (2-hydroxybenzoic acid), the introduction of an

ethyl group at the ortho position and a chlorine atom at the meta position (C5) significantly

alters its lipophilicity, metabolic stability, and electronic distribution.

This compound acts primarily as a bifunctional scaffold:

Pharmaceutical Intermediate: It is the core structural motif for the synthesis of Mosapride (a

gastroprokinetic 5-HT4 agonist) and novel Isatin-based anticancer conjugates.[1]

Bioactive Ligand: It exhibits intrinsic biological potential as an auxin-mimic herbicide and

antimicrobial agent due to its structural homology with Dicamba and 5-chlorosalicylic acid.[1]

This guide provides a technical deep-dive into its structure-activity relationships (SAR),

synthesis protocols, and experimental methodologies for validating its biological activity.[1]

Part 2: Chemical Profile & SAR Analysis[1]
Physicochemical Properties[1]

IUPAC Name: 5-Chloro-2-ethoxybenzoic acid[1][2][3]
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CAS Number: 62871-12-9[1][2][4]

Molecular Formula: C

H

ClO

[1][4][5]

Molecular Weight: 200.62 g/mol [1][4]

pKa (Predicted): ~3.84 (Acidic, capable of forming salts at physiological pH)

LogP: ~2.5–3.0 (Moderate lipophilicity, suitable for membrane permeability)

Structure-Activity Relationship (SAR) Mapping
The biological activity of 5-Chloro-2-ethoxybenzoic acid is dictated by three key structural

features:

Carboxylic Acid (-COOH): Essential for hydrogen bonding and salt formation. In auxin

mimics, this moiety interacts with the TIR1 ubiquitin ligase complex. In drug design, it serves

as the attachment point for amidation.

2-Ethoxy Group (-OEt): Replaces the hydroxyl group of salicylic acid.[1] This "capping"

prevents glucuronidation at the phenolic oxygen, enhancing metabolic stability. It also

increases steric bulk, which can improve selectivity for specific receptor pockets (e.g., 5-HT4

receptors).

5-Chloro Substituent (-Cl): An electron-withdrawing group that increases the acidity of the

carboxylic acid (inductive effect).[1] It also enhances lipophilicity and fills hydrophobic

pockets in target enzymes (e.g., COX enzymes or tubulin binding sites).

Visualization: SAR & Pharmacophore Logic
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Figure 1: Structural dissection of 5-Chloro-2-ethoxybenzoic acid highlighting how specific

functional groups drive its pharmaceutical and agrochemical applications.[1]

Part 3: Biological Applications & Mechanisms[1]
Pharmaceutical Applications
A. Gastroprokinetic Agents (5-HT4 Agonism)
The 5-chloro-2-ethoxybenzoic acid scaffold is the structural anchor for Mosapride, a drug

used to treat gastritis and gastroesophageal reflux disease (GERD).[1][3][6]

Mechanism: The benzoic acid moiety mimics the aromatic portion of serotonin (5-HT). The 4-

amino derivative (4-amino-5-chloro-2-ethoxybenzoic acid) is the direct precursor, but the

2-ethoxy and 5-chloro substitutions are critical for binding affinity to the 5-HT4 receptor in the

enteric nervous system.[1]

Significance: The ethoxy group prevents rapid metabolism compared to a methoxy or

hydroxy group, prolonging the half-life of the drug.

B. Anticancer Conjugates (Isatin Hybrids)
Recent research has utilized 5-chloro-2-ethoxybenzoic acid to synthesize Isatin-Benzoic Acid

Conjugates.[1][6]
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Target: These conjugates show cytotoxicity against MCF-7 (breast cancer) and HeLa

(cervical cancer) cell lines.[1][6]

Mechanism: The hybrid molecules likely act as dual inhibitors. The isatin moiety intercalates

DNA or inhibits kinases, while the benzoic acid moiety improves cellular uptake and interacts

with secondary binding sites on tubulin or specific enzymes.

Potency: Derivatives linked via chloroacetyl linkers have shown IC

values in the low micromolar range (5–10 µM).

Agrochemical Potential (Herbicidal Activity)
Structurally, the compound resembles Dicamba (3,6-dichloro-2-methoxybenzoic acid) and 2,4-

D.[1]

Mechanism: It acts as a synthetic auxin (plant hormone mimic). Upon absorption, it binds to

the TIR1/AFB receptor complex in plants, triggering the degradation of Aux/IAA

transcriptional repressors. This leads to uncontrolled cell growth, epinasty, and eventual

plant death.

Selectivity: The 2-ethoxy group provides different selectivity patterns compared to methoxy-

based auxins, potentially overcoming resistance in certain weed species.[1]

Part 4: Experimental Protocols
Synthesis of 5-Chloro-2-ethoxybenzoic Acid
Objective: To synthesize high-purity material from 5-chlorosalicylic acid via O-alkylation.

Reagents:

5-Chlorosalicylic acid (Starting Material)[1][7]

Diethyl sulfate or Ethyl iodide (Alkylating agent)

Sodium Hydroxide (NaOH)[8]

Ethanol/Water solvent system[1][8]
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Protocol:

Dissolution: Dissolve 0.1 mol of 5-chlorosalicylic acid in 50 mL of 10% NaOH solution.

Alkylation: Add 0.12 mol of Diethyl sulfate dropwise while maintaining the temperature at 60–

70°C.

Reflux: Heat the mixture to reflux for 4 hours to ensure complete O-alkylation.

Hydrolysis (if ester forms): If the ethyl ester forms, add additional NaOH and reflux for 1 hour

to hydrolyze back to the acid.

Acidification: Cool the solution and acidify with dilute HCl to pH 2.

Precipitation: The product (5-Chloro-2-ethoxybenzoic acid) will precipitate as a white/off-

white solid.[1]

Purification: Recrystallize from ethanol/water (1:1).

In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Evaluate the antiproliferative activity of 5-Chloro-2-ethoxybenzoic acid derivatives

against cancer cell lines.

Workflow Visualization:
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Figure 2: Standardized MTT workflow for assessing cytotoxicity of benzoic acid derivatives.

Detailed Steps:

Seeding: Plate MCF-7 cells in 96-well plates (10,000 cells/well) and incubate for 24h.

Treatment: Dissolve 5-Chloro-2-ethoxybenzoic acid in DMSO. Prepare serial dilutions in

culture medium. Treat cells for 48h.

Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

Analysis: Aspirate medium, dissolve formazan crystals in 150 µL DMSO. Read absorbance

at 570 nm.
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Calculation: Calculate IC

using non-linear regression analysis.

Part 5: Data Summary & Safety
Comparative Biological Activity

Compound Class Target Activity
Role of 5-Cl-2-OEt
Scaffold

Reference

Gastroprokinetic
5-HT4 Receptor

Agonist

Lipophilic core for

receptor binding

pocket; metabolic

stability.[1]

[1]

Anticancer
Tubulin / Kinase

Inhibition

Carrier moiety

enhancing cellular

uptake of Isatin.

[2]

Herbicide Auxin Signaling (TIR1)

Mimics Indole-3-acetic

acid (IAA) with

enhanced stability.[1]

[3]

Safety & Toxicology[1]
GHS Classification:

H302: Harmful if swallowed.[3]

H315/H319: Causes skin and serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Handling: Use standard PPE (gloves, goggles, fume hood). Avoid dust generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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